molecular formula C23H19F3N8O B610973 SR-3029

SR-3029

Cat. No.: B610973
M. Wt: 480.4 g/mol
InChI Key: CEBMEQPREMCWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SR-3029 is a potent and highly selective ATP-competitive inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), with IC50 values of 44 nM and 260 nM, respectively, and a Ki of 97 nM for both isoforms . It was developed through optimization of high-throughput screening (HTS) hits, demonstrating strong antiproliferative effects across diverse cancer models, including pancreatic ductal adenocarcinoma (PDAC), triple-negative breast cancer (TNBC), lymphomas, and melanoma . This compound exhibits favorable pharmacokinetic (PK) properties, including moderate brain penetration, making it suitable for preclinical studies in brain cancers . Its mechanism involves disrupting CK1δ-mediated translation initiation by inhibiting phosphorylation of 4E-BP1 and RPS6, critical regulators of cap-dependent mRNA translation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR 3029 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of SR 3029.

    Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of SR 3029 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

SR 3029 undergoes various chemical reactions, including:

    Oxidation: SR 3029 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of SR 3029.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.

Major Products

Scientific Research Applications

SR 3029 has a wide range of scientific research applications:

Mechanism of Action

SR 3029 exerts its effects by inhibiting the activity of casein kinase 1 delta and casein kinase 1 epsilon. These kinases are involved in the phosphorylation of various substrates, including proteins that regulate cell division and apoptosis. By inhibiting these kinases, SR 3029 disrupts these processes, leading to the suppression of tumor growth and other cellular effects. The compound also affects the nuclear localization of beta-catenin, a key regulator of gene expression in cancer cells .

Comparison with Similar Compounds

Selectivity Profiles

SR-3029 demonstrates superior selectivity compared to early-generation CK1 inhibitors. Key comparisons include:

Table 1: Selectivity and Kinase Inhibition Profiles

Compound Target Kinases (IC50) Off-Target Kinases Inhibited ≥90% (at 10 µM) Key Off-Target Effects
This compound CK1δ (44 nM), CK1ε (260 nM) 6 kinases (e.g., FLT3, CDK4/6) Minimal off-target activity; no ion channel or GPCR effects
PF-670462 CK1δ/ε (IC50 ~80 nM) 44 kinases (e.g., JNK, p38, EGFR) Broad kinase inhibition; unsuitable for isoform-specific studies
IC261 CK1δ/ε (IC50 ~1 µM) Tubulin polymerization; voltage-gated sodium channels Non-specific microtubule disruption; toxic at therapeutic doses
SR-2890 CK1δ/ε (IC50 ~100 nM) 8 kinases Less selective than this compound

This compound’s selectivity arises from structural interactions with the CK1δ/ε active site, particularly the Met82 gatekeeper residue, which creates a hydrophobic pocket accommodating its N9-aryl moiety . In contrast, PF-670462 (Pfizer) inhibits pro-apoptotic kinases like JNK and p38, complicating its use in mechanistic studies .

Antiproliferative Efficacy

Table 2: In Vitro and In Vivo Anticancer Activity

Compound Cell Line EC50 (nM) Synergy with Gemcitabine In Vivo Efficacy (Xenograft Models)
This compound Panc-1: 23; MiaPaCa-2: 370 ; A375: 86 Yes (PDAC models) Tumor regression in TNBC, PDAC, lymphoma
IC261 Not reported No (due to toxicity) Limited efficacy; microtubule-related toxicity
PF-670462 A375: ~100 Not studied Poor PK properties; no brain penetration

This compound synergizes with gemcitabine in PDAC by upregulating deoxycytidine kinase (dCK), enhancing gemcitabine activation . It also induces apoptosis in lymphoma cells independent of p53 status, unlike IC261, which fails due to off-target microtubule effects .

Pharmacokinetic and Brain Penetration Properties

Table 3: Pharmacokinetic Comparison

Compound Half-Life (h) Brain Penetration Microsomal Stability
This compound 2.5–4.2 Moderate High
SR-2890 1.8–3.5 Low Moderate
PF-670462 <1 None Poor

This compound’s brain penetration enables efficacy in glioblastoma models, a unique advantage over PF-670462 and SR-2890 .

Biological Activity

SR-3029 is a potent dual inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε), which are emerging therapeutic targets in various cancers, particularly in multiple myeloma and triple-negative breast cancer (TNBC). This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily by inhibiting CK1δ and CK1ε, which play critical roles in cellular signaling pathways that regulate cell proliferation, apoptosis, and metabolism. The inhibition of these kinases disrupts several oncogenic processes:

  • Disruption of Wnt Signaling : In TNBC, this compound inhibits the nuclear localization of β-catenin, a key effector in Wnt signaling, leading to reduced transcriptional activity associated with tumor growth .
  • Induction of Apoptosis : The compound triggers rapid apoptosis in CK1δ-high cancer cells. Studies demonstrate that this compound treatment results in significant cell death across various cancer cell lines, including lymphoma and breast cancer .

Multiple Myeloma

Research indicates that this compound exhibits potent anti-multiple myeloma activity both in vivo and ex vivo. Key findings include:

  • Metabolic Disruption : RNA sequencing analyses show that this compound inhibits genes involved in oxidative phosphorylation and reduces intermediates in the citric acid cycle. This metabolic disruption correlates with decreased mitochondrial metabolism, a hallmark of multiple myeloma progression .
  • Patient-Derived Models : The sensitivity of primary multiple myeloma patient specimens to this compound correlates with elevated expression of mitochondrial genes, suggesting that higher CK1δ/ε levels may predict responsiveness to treatment .

Triple-Negative Breast Cancer (TNBC)

In TNBC models, this compound has demonstrated significant therapeutic potential:

  • Tumor Regression : In orthotopic xenograft models, this compound induced tumor regression by promoting apoptosis specifically in CK1δ-expressing tumors. Long-term dosing showed minimal systemic toxicity, indicating its potential for clinical use .
  • Cell Migration Inhibition : Studies have shown that this compound significantly reduces the migration capacity of TNBC cells, further supporting its role as a therapeutic agent against metastatic disease .

Data Tables

The following table summarizes the biochemical properties and cellular activities of this compound compared to other CK1 inhibitors:

CompoundCK1δ Inhibition IC50 (nM)CK1ε Inhibition IC50 (nM)MTT Assay EC50 (nM)Microsome Stability T1/2 (min)
This compound4384460
SR-284830893125
PF670462>100>100Not applicableNot applicable

Study on TNBC

A study published in Cancer Research highlighted the effects of this compound on MDA-MB231 cells, a TNBC line. Results showed:

  • Proliferation Reduction : Cell proliferation was significantly inhibited in a dose-dependent manner when treated with this compound.
  • Migration Decrease : The compound also reduced cell migration capabilities, emphasizing its role in preventing metastasis .

Study on Multiple Myeloma

In another study focusing on multiple myeloma:

  • Primary Patient Specimens : The efficacy of this compound was validated using primary patient samples, where it induced apoptosis and inhibited growth effectively.
  • Correlation with Gene Expression : Increased expression levels of CK1δ/ε were associated with poorer outcomes in patients, highlighting the potential for targeted therapy using this compound .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of SR-3029 in cancer cell lines?

this compound is a potent ATP-competitive inhibitor of casein kinase 1 delta/epsilon (CK1δ/ε), with IC50 values of 44 nM and 260 nM, respectively . It disrupts Wnt/β-catenin signaling by reducing nuclear β-catenin expression, a pathway critical in tumor growth and survival . Methodologically, its inhibitory activity is validated via kinase assays and Western blot analysis (e.g., PARP upregulation in Z-138 cells ).

Q. Which experimental models are commonly used to study this compound's anti-tumor effects?

  • In vitro: A375 melanoma cells (EC50 = 86 nM) and triple-negative breast cancer (TNBC) lines (e.g., MDA-MB-231) via MTT assays .
  • In vivo: Orthotopic xenograft models (e.g., MDA-MB-231, BT474) treated with 20 mg/kg this compound daily via intraperitoneal injection, with tumor volume measured using calipers or luminescence imaging .

Q. How does this compound's selectivity profile impact its applicability in diverse cancer types?

this compound exhibits cross-reactivity with FLT3, CDK4/6, and MARK2 kinases at higher concentrations (IC50: 300–3,000 nM) . Researchers should prioritize cell lines with high CK1δ expression (e.g., A375 melanoma) and validate off-target effects using kinase profiling assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's dual role in DNA repair and apoptosis?

Evidence from Western blot data shows this compound upregulates PARP, a DNA repair enzyme, in a dose-dependent manner . However, prolonged exposure may induce apoptosis via unresolved DNA damage. To clarify this duality, researchers should combine PARP activity assays (e.g., NAD+ depletion analysis) with Annexin V/PI staining to quantify apoptotic rates .

Q. What methodological considerations are critical for optimizing this compound dosing in vivo?

  • Dose-response: 20 mg/kg daily (i.p.) achieves tumor growth inhibition without overt toxicity in mice .
  • Pharmacokinetics: Monitor brain penetration (noted in glioblastoma models) and plasma stability using LC-MS .
  • Combination therapy: Synergy with gemcitabine in pancreatic cancer models requires staggered dosing to mitigate overlapping toxicities .

Q. How can variability in this compound efficacy across cell lines be addressed experimentally?

this compound shows limited activity in MCF7 and T47D cells due to low CK1δ expression . Researchers should:

  • Use CRISPR/Cas9 to overexpress CK1δ in resistant lines.
  • Perform RNA-seq to identify compensatory pathways (e.g., AKT/mTOR) .

Q. What statistical approaches are recommended for analyzing this compound's anti-proliferative data?

  • EC50 calculation: Four-parameter logistic curves (GraphPad Prism) for dose-response MTT assays .
  • Tumor growth analysis: Mixed-effects models to account for longitudinal variability in xenograft studies .

Q. Methodological Challenges

Q. How can researchers ensure reproducibility in this compound studies?

  • Standardize cell culture conditions: Use DMEM with 10% FBS and 1% penicillin/streptomycin for A375 cells .
  • Control for solvent effects: Limit DMSO to ≤0.1% in vitro to avoid cytotoxicity .
  • Validate antibodies: Confirm PARP and β-catenin antibodies via knockout cell lines .

Q. What strategies mitigate batch-to-batch variability in this compound formulations?

  • Purity checks: Use HPLC to verify >98% purity .
  • Solubility testing: Pre-dissolve in DMSO (30 mg/mL) and dilute in PBS for in vivo use .

Q. Data Interpretation

Q. How should conflicting results from this compound's off-target kinase inhibition be reconciled?

FLT3 and CDK4/6 inhibition occurs at concentrations >1 μM, which may not be physiologically relevant in CK1δ-driven models . Use isoform-specific siRNA knockdowns to isolate CK1δ/ε effects .

Properties

IUPAC Name

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBMEQPREMCWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.